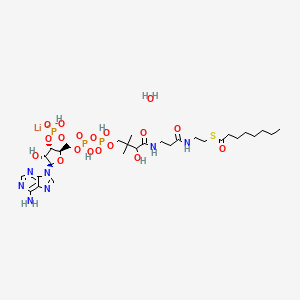
Diguanosine tetraphosphate
Vue d'ensemble
Description
Diguanosine tetraphosphate is a nucleotide compound consisting of two guanosine molecules linked by a tetraphosphate bridge. It is a member of the purine nucleotide family and plays a significant role in various biochemical processes. This compound is known for its involvement in cellular signaling and regulation, particularly in response to stress conditions.
Applications De Recherche Scientifique
Diguanosine tetraphosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and enzymatic mechanisms.
Biology: Plays a role in cellular signaling pathways, particularly in response to stress and nutrient availability.
Medicine: Investigated for its potential therapeutic applications in regulating cellular processes and as a biomarker for certain diseases.
Industry: Utilized in the development of biosensors and diagnostic assays due to its specific binding properties.
Orientations Futures
: Severino, D., Zorn, T. M. T., Micke, G. A., Costa, A. C. O., Silva, J. R. M. C., Nogueira, L. F., Kowaltowski, A. J., & Baptista, M. S. (2011). Diguanoside tetraphosphate (Gp4G) is an epithelial cell and hair growth regulator. Journal of Cosmetic Science, 62, 469–482. PDF
: Ronneau, S., & Hallez, R. (2019). A guanosine tetraphosphate (ppGpp) mediated brake on DNA replication initiation. eLife, 8, e75041. Link
: Severino, D., Zorn, T. M. T., Micke, G. A., Costa, A. C. O., Silva, J. R. M. C., Nogueira, L. F., Kowaltowski, A. J., & Baptista, M. S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diguanosine tetraphosphate can be synthesized through enzymatic reactions involving guanosine triphosphate guanylyltransferase. This enzyme catalyzes the reaction between two guanosine triphosphate molecules to form this compound and diphosphate . The reaction conditions typically involve the presence of magnesium ions as cofactors and a suitable buffer system to maintain the pH.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced using recombinant DNA technology to express the guanosine triphosphate guanylyltransferase enzyme in microbial systems. The enzyme is then purified and used to catalyze the synthesis of this compound in large-scale bioreactors.
Analyse Des Réactions Chimiques
Types of Reactions: Diguanosine tetraphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and enzymatic cleavage. It is particularly sensitive to hydrolysis under acidic or basic conditions, leading to the breakdown of the tetraphosphate bridge.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Phosphorylation: Catalyzed by kinases in the presence of adenosine triphosphate.
Enzymatic Cleavage: Involves specific nucleotidases that target the tetraphosphate linkage.
Major Products Formed:
Hydrolysis: Guanosine monophosphate and inorganic phosphate.
Phosphorylation: Higher-order phosphorylated nucleotides.
Enzymatic Cleavage: Guanosine diphosphate and inorganic phosphate.
Mécanisme D'action
The mechanism of action of diguanosine tetraphosphate involves its role as a signaling molecule. It acts as a messenger to regulate the synthesis of ribosomal RNA when amino acids are scarce . This regulation is crucial for maintaining cellular homeostasis under stress conditions. The compound interacts with specific molecular targets, including guanosine triphosphate-binding proteins and nucleotidases, to exert its effects.
Comparaison Avec Des Composés Similaires
Guanosine pentaphosphate: Another purine nucleotide with an additional phosphate group, involved in stringent response in bacteria.
Diguanosine triphosphate: A related compound with one less phosphate group, also involved in cellular signaling.
Uniqueness: Diguanosine tetraphosphate is unique due to its specific role in stress response and regulation of ribosomal RNA synthesis. Its tetraphosphate bridge provides distinct biochemical properties compared to other nucleotides, making it a valuable tool in research and potential therapeutic applications.
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N10O21P4/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(47-17)1-45-52(37,38)49-54(41,42)51-55(43,44)50-53(39,40)46-2-6-10(32)12(34)18(48-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGWXCQXRSSQPO-MHARETSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N10O21P4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343043 | |
| Record name | Diguanosine tetraphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diguanosine tetraphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4130-19-2 | |
| Record name | Gp4G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4130-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diguanosine tetraphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004130192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diguanosine tetraphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diguanosine tetraphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-](/img/structure/B3182959.png)

![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)


